Lithium hexafluorophosphate

描述

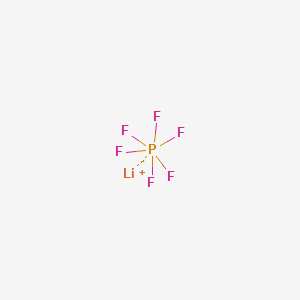

Lithium hexafluorophosphate (LiPF₆, CAS 21324-40-3) is an inorganic compound with the chemical formula LiPF₆. It is a white crystalline solid highly soluble in nonpolar solvents, particularly organic carbonates such as ethylene carbonate (EC) and dimethyl carbonate (DMC) . LiPF₆ is the dominant lithium salt used in lithium-ion battery (LIB) electrolytes due to its balanced ionic conductivity (≈10 mS/cm at room temperature), electrochemical stability, and compatibility with electrode materials .

属性

IUPAC Name |

lithium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Li/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPLOJNSKRXQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiPF6, F6LiP | |

| Record name | Lithium hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066698 | |

| Record name | Phosphate(1-), hexafluoro-, lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, White to almost white hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Phosphate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21324-40-3 | |

| Record name | Lithium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21324-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate(1-), hexafluoro-, lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9T8DY51J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stoichiometry

The most widely documented method involves the reaction of phosphorus pentachloride (PCl₅), lithium fluoride (LiF), and hydrogen fluoride (HF) under controlled conditions. The overall reaction proceeds as:

Key parameters include:

Procedural Modifications

-

In situ LiF generation : Substituting LiF with precursors like LiCl or Li₂CO₃ reduces costs but requires excess HF.

-

Solvent-free systems : Direct mixing of solids (PCl₅ and LiF) with liquid HF in autoclaves simplifies purification, achieving 87.6% yield.

-

Post-treatment : Vacuum drying and ethanol recrystallization reduce residual HF to <5.2 ppm.

Table 1: Comparative Analysis of Conventional Methods

Continuous Flow Reactor Synthesis

Advancements in Scalability

Recent patents describe continuous flow systems to address batch-process limitations (e.g., low throughput, heat management). The CN112919504A method involves:

Performance Metrics

-

Efficiency : Instant mixing and heat dissipation reduce reaction time by 40%.

-

Purity : Reduced byproducts (e.g., Li₂PO₄F) due to precise stoichiometric control.

Alternative Routes and Challenges

Lewis Base Complexation

U.S. Pat. No. 4,880,714 proposes reacting ammonium hexafluorophosphate (NH₄PF₆) with lithium hydride (LiH) in 1,2-dimethoxyethane. While effective, this method requires complex solvent recovery and yields hygroscopic intermediates.

Industrial-Scale Optimization Strategies

Solvent Selection

化学反应分析

Types of Reactions: Lithium hexafluorophosphate undergoes various chemical reactions, including:

Hydrolysis: LiPF₆ hydrolyzes in the presence of water to form lithium fluoride, hydrogen fluoride, and phosphoric acid: [ \text{LiPF}_6 + 4 \text{H}_2\text{O} \rightarrow \text{LiF} + 5 \text{HF} + \text{H}_3\text{PO}_4 ]

Reaction with Lithium Carbonate: In lithium-ion batteries, this compound reacts with lithium carbonate to form phosphorus oxyfluoride, carbon dioxide, and lithium fluoride: [ \text{LiPF}_6 + \text{Li}_2\text{CO}_3 \rightarrow \text{POF}_3 + \text{CO}_2 + 3 \text{LiF} ]

Common Reagents and Conditions:

Hydrolysis: Requires water and occurs at temperatures near 70°C.

Reaction with Lithium Carbonate: Can be catalyzed by small amounts of hydrogen fluoride

Major Products Formed:

Hydrolysis: Lithium fluoride, hydrogen fluoride, and phosphoric acid.

Reaction with Lithium Carbonate: Phosphorus oxyfluoride, carbon dioxide, and lithium fluoride

科学研究应用

Lithium-Ion Batteries

Overview

LiPF6 is predominantly utilized as an electrolyte salt in lithium-ion batteries, which are essential for portable electronics, electric vehicles, and renewable energy storage systems. Its high ionic conductivity and electrochemical stability make it an ideal choice for battery applications.

Thermal Stability and Decomposition

Research indicates that LiPF6 exhibits thermal stability under controlled conditions. Studies using thermogravimetric analysis have shown that the onset of thermal decomposition occurs at approximately 134.84 °C in anhydrous environments, while partially hydrolyzed samples decompose at lower temperatures (114.46 °C) . Understanding these thermal properties is crucial for optimizing battery performance and safety.

Decomposition Products

Hydrolysis of LiPF6 can lead to the formation of fluoride ions, which may adversely affect battery performance. A study analyzing the decomposition products identified fluoride ions (F) and monofluorophosphate ions (PO3F) as significant byproducts . Such analyses are vital for quality control in battery manufacturing.

Solid-State Electrolytes

Development of Solid-State Electrolytes

Recent advancements have focused on developing solid-state electrolytes incorporating LiPF6. These materials enhance ionic conductivity and safety compared to liquid electrolytes. For instance, metal-organic frameworks (MOFs) functionalized with LiPF6 have shown promise in improving lithium-ion migration and overall battery performance .

Case Study: MOF-Based Batteries

A project aimed at engineering solid-state electrolyte composites through the functionalization of MOFs demonstrated improved cycling performance. The study highlighted the dual enhancement of ionic conductivity through confinement of ions within MOF channels .

Ultracapacitors

Integration in Hybrid Power Systems

LiPF6 is also explored in ultracapacitor technology, particularly in biopolymer electrolytes combined with ionic liquids. These systems leverage the high power density of ultracapacitors alongside the energy density of batteries, providing efficient energy storage solutions for various applications from transportation to space power systems .

Environmental Impact and Production Analysis

Production Process Evaluation

Research has assessed the cost, energy demand, and environmental impact associated with producing LiPF6 for lithium-ion batteries. A study indicated that producing 10,000 metric tons annually incurs a cost of approximately $20 per kg, with significant energy consumption (around 30 GWh per year) and greenhouse gas emissions . Such evaluations are crucial for developing sustainable production methods.

Analysis of Impurities

Quality Control Standards

The quality of LiPF6 used in electrolytes is critical for battery performance. Standardized methods for analyzing impurities in LiPF6 electrolytes ensure compliance with international quality standards, thereby maximizing battery safety and efficiency .

作用机制

In lithium-ion batteries, lithium hexafluorophosphate functions as an electrolyte, facilitating the movement of lithium ions between the anode and cathode during charging and discharging cycles. The compound’s decomposition products, such as phosphorus oxyfluoride, contribute to the formation of a solid electrolyte interphase (SEI) on the anode surface. This SEI layer prevents further electrolyte decomposition while allowing lithium ions to pass through, thus enhancing battery stability and performance .

相似化合物的比较

Comparison with Similar Lithium Salts

LiPF₆ is compared to alternative lithium salts based on ionic conductivity, thermal stability, cost, and compatibility with battery components. Below is a detailed analysis:

Lithium Tetrafluoroborate (LiBF₄)

- Advantages :

- Disadvantages: Lower ionic conductivity (≈3 mS/cm) . Limited oxidation stability (≤4.3 V vs. Li/Li⁺), restricting use in high-voltage cells.

- Applications : Power tools, energy storage systems requiring moderate performance .

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

- Advantages :

- Disadvantages :

- Applications : Solid-state and flexible batteries, high-temperature applications .

Lithium Hexafluoroarsenate (LiAsF₆)

- Advantages :

- Disadvantages: Toxic (arsenic content), leading to environmental and safety concerns . Limited commercial use due to regulatory restrictions.

Lithium Perchlorate (LiClO₄)

- Advantages :

- Disadvantages :

Lithium Bis(fluorosulfonyl)imide (LiFSI)

Comparative Data Table

| Property | LiPF₆ | LiBF₄ | LiTFSI | LiFSI | LiClO₄ |

|---|---|---|---|---|---|

| Ionic Conductivity (mS/cm) | 10 | 3 | 12 | 15 | 10 |

| Thermal Stability (°C) | 200 | 300 | >400 | 200 | 150 |

| Moisture Sensitivity | High | Moderate | Low | Moderate | High |

| Cost (Relative to LiPF₆) | 1× | 0.8× | 5× | 3× | 0.5× |

| Aluminum Corrosion | No | No | Yes | Yes | No |

| Toxicity | Low | Low | Low | Low | High |

| Primary Applications | LIBs | ESS, EVs | Solid-state | High-voltage LIBs | Low-cost LIBs |

Research Findings and Market Trends

- LiPF₆ Dominance : Despite its limitations, LiPF₆ holds >80% of the lithium salt market due to its balanced performance and established supply chains. The global market was valued at USD 4.3 billion in 2023, driven by EV demand .

- Emerging Alternatives : LiFSI and LiTFSI are gaining traction in solid-state and high-voltage batteries, with projected CAGR of 18% (2024–2033) .

- Cost Barriers : High production costs for advanced salts (e.g., LiFSI) limit scalability. LiPF₆ remains cost-effective at USD 10,660/ton (Q4 2023, China) .

- Environmental Concerns : LiPF₆’s hydrolysis product (HF) poses handling risks, incentivizing research into fluorine-free salts like LiBOB .

生物活性

Lithium hexafluorophosphate (LiPF6) is an inorganic compound widely used as an electrolyte in lithium-ion batteries. Despite its prevalent application, the biological activity and potential toxicity of LiPF6 have garnered increasing attention, particularly regarding its effects on aquatic organisms and cellular mechanisms. This article compiles recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with LiPF6.

This compound is a white crystalline powder with the formula LiPF6. It is characterized by its high solubility in polar aprotic solvents, making it suitable for use in lithium-ion batteries. However, LiPF6 is known to hydrolyze at elevated temperatures (around 70 °C), releasing toxic hydrogen fluoride (HF) gas, which poses significant environmental and health risks .

Developmental Toxicity in Zebrafish

Recent studies have highlighted the developmental toxicity of LiPF6 using zebrafish as a model organism. A notable investigation assessed the impact of LiPF6 on swim bladder development, a critical aspect of zebrafish physiology. The study revealed that exposure to concentrations ranging from 10 to 30 µM resulted in a concentration-dependent downregulation of the gene anxa5b, essential for swim bladder differentiation. At 30 µM, the expression of anxa5b was nearly absent, correlating with impaired swim bladder inflation rates .

Key Findings:

- Concentration-Dependent Effects: Significant reduction in anxa5b expression was observed at concentrations as low as 20 µM.

- Apoptotic Response: The study identified a robust apoptotic response in zebrafish exposed to LiPF6, with pathways related to apoptosis significantly enriched in transcriptomic analyses .

Gene Expression and Pathway Analysis

The effects of LiPF6 on gene expression were further elucidated through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses. These analyses indicated that exposure to LiPF6 activated several biological pathways linked to apoptosis, including:

- p53 Signaling Pathway

- NF-κB Pathway

The upregulation of genes associated with apoptosis suggests that LiPF6 exposure triggers significant cellular stress responses, potentially leading to cell death .

Environmental Impact Assessments

Several studies have assessed the environmental impact of lithium-ion battery production and disposal, particularly focusing on the leaching of LiPF6 into aquatic systems. Research indicates that even low concentrations can be detrimental to aquatic life, highlighting the need for stringent regulations regarding battery waste management .

Case Study Summary:

- Study Location: Various aquatic environments impacted by battery manufacturing waste.

- Findings: Increased mortality rates and developmental abnormalities in fish species exposed to LiPF6-contaminated water.

Data Tables

The following table summarizes key experimental findings related to the biological activity of this compound:

常见问题

Q. What is the chemical structure of lithium hexafluorophosphate, and how does its hygroscopic nature influence experimental design?

LiPF₆ consists of a lithium cation (Li⁺) and a hexafluorophosphate anion (PF₆⁻), forming an ionic lattice structure. The compound is highly hygroscopic, reacting with moisture to form toxic HF and PF₅ gas . This necessitates rigorous moisture control (e.g., gloveboxes with <1 ppm H₂O) during synthesis, storage, and electrolyte preparation. Researchers should use anhydrous solvents (e.g., ethylene carbonate/dimethyl carbonate mixtures) and inert gas purging for handling. Structural verification methods include X-ray diffraction (XRD) for crystallinity and Raman spectroscopy (PF₆⁻ peak at ~740 cm⁻¹) .

Q. What are the critical safety protocols for handling LiPF₆ in laboratory settings?

LiPF₆ decomposes exothermically upon exposure to moisture or heat, releasing HF. Key protocols include:

- Use of personal protective equipment (PPE): Nitrile gloves, face shields, and HF-resistant lab coats .

- Storage in sealed containers under argon in temperature-controlled environments (<25°C) .

- Emergency measures: Calcium gluconate gel for HF exposure and neutralization of spills with sodium bicarbonate .

Q. How can FTIR and Raman spectroscopy be optimized to monitor LiPF₆ degradation in electrolytes?

FTIR analysis (e.g., using a Nicolet Summit X spectrometer with ATR accessory) tracks PF₆⁻ decomposition via the 820 cm⁻¹ peak attenuation over time. For time-resolved studies, spectra should be acquired every 30 minutes in an argon-filled glovebox to minimize atmospheric interference . Raman spectroscopy complements this by detecting crystalline LiF byproducts (peak at ~480 cm⁻¹). Calibration curves using standard LiPF₆ solutions ensure quantitative accuracy .

Advanced Research Questions

Q. How can crystallization methods improve the purity of LiPF₆ for high-performance electrolytes?

Recent patents describe a multi-stage crystallization process using non-polar solvents (e.g., hexane) under controlled supersaturation. Key parameters:

Q. What analytical techniques are most effective for detecting trace impurities in LiPF₆?

Inductively coupled plasma optical emission spectroscopy (ICP-OES) identifies metallic impurities (e.g., Fe, Ni) at <1 ppb levels. Sample preparation involves dissolving LiPF₆ in ultrapure HNO₃ under argon . For organic contaminants, gas chromatography-mass spectrometry (GC-MS) with cryogenic trapping detects residual solvents (e.g., DMC, DEC) at ≤50 ppm .

Q. How do decomposition mechanisms of LiPF₆ vary under thermal stress vs. electrochemical cycling?

- Thermal decomposition (>70°C): LiPF₆ → LiF + PF₅ (gas), with PF₅ further hydrolyzing to POF₃ and HF. Activation energy: ~85 kJ/mol, measured via thermogravimetric analysis (TGA) .

- Electrochemical cycling: PF₆⁻ reacts with Li metal anodes, forming a solid-electrolyte interphase (SEI) rich in LiF and LixPFyOz. In situ NMR or XPS quantifies SEI composition .

Q. What solvent-additive systems mitigate LiPF�6 instability in high-voltage lithium-ion batteries?

Ternary solvent blends (EC:EMC:DMC, 3:5:2 vol%) with 2% vinylene carbonate (VC) reduce PF₆⁻ decomposition at >4.3 V. Electrochemical stability is validated via linear sweep voltammetry (LSV) and impedance spectroscopy . For ultrahigh-voltage applications (>5 V), fluorinated ethers (e.g., HFE) suppress gas evolution but require viscosity modifiers .

Q. How does LiPF₆ compare to alternative lithium salts (e.g., LiFSI) in terms of ionic conductivity and SEI formation?

- LiPF₆: Conductivity ~10 mS/cm in EC/DEC (1:1), but forms unstable SEI on silicon anodes.

- LiFSI: Higher conductivity (~15 mS/cm) and thermal stability, but corrodes aluminum current collectors.

Comparative studies use galvanostatic cycling with potential limitation (GCPL) and SEM-EDS for SEI analysis .

Q. What advanced characterization methods resolve contradictions in LiPF₆ degradation kinetics reported in literature?

Contradictions arise from differing moisture levels and experimental setups. Controlled studies using:

Q. How can computational modeling guide the design of LiPF₆-based electrolytes for solid-state batteries?

Density functional theory (DFT) simulations predict PF₆⁻ interaction with solid electrolytes (e.g., LLZO), identifying interfacial LiF formation as a bottleneck. Experimental validation involves ToF-SIMS depth profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。